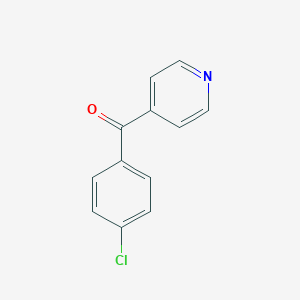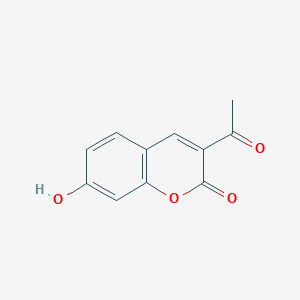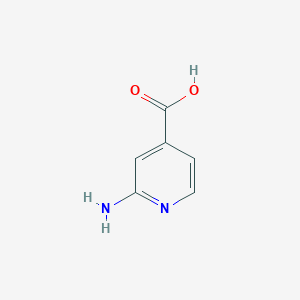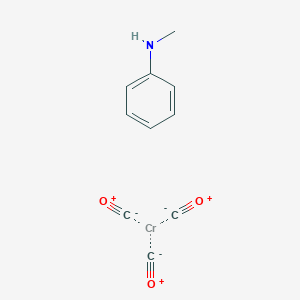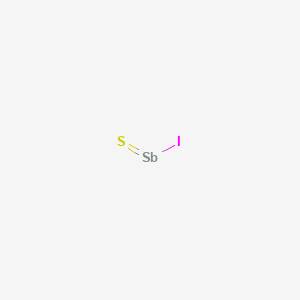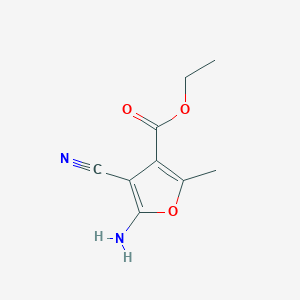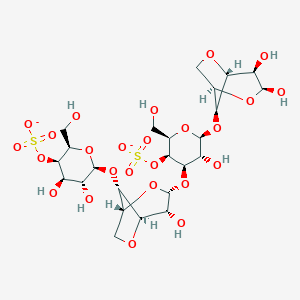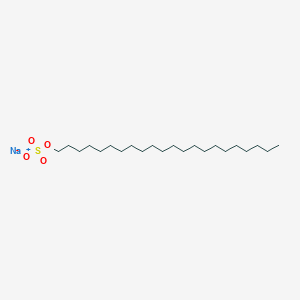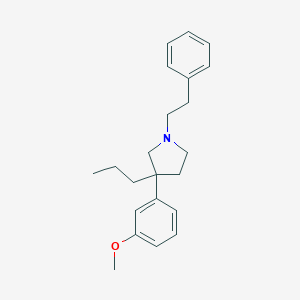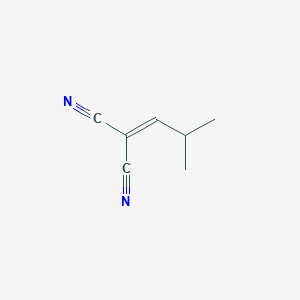
Propanedinitrile, (2-methylpropylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, (2-methylpropylidene)-, also known as acrylonitrile, is a colorless liquid with a pungent odor. It is a highly reactive compound that is widely used in the chemical industry for the production of plastics, synthetic rubber, and fibers. In recent years, propanedinitrile has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and nanotechnology.
Wirkmechanismus
The mechanism of action of propanedinitrile is not fully understood, but it is believed to involve the covalent modification of cellular proteins and enzymes. Propanedinitrile is a highly reactive electrophile that can form adducts with nucleophilic amino acid residues, such as cysteine and lysine, in proteins. This can lead to the inhibition or activation of enzymatic activity, depending on the location and nature of the adduct.
Biochemische Und Physiologische Effekte
Propanedinitrile has been shown to have a range of biochemical and physiological effects in various cell types and organisms. It can induce oxidative stress and DNA damage, leading to cell death and apoptosis. Propanedinitrile can also modulate the activity of various signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and immune response. In addition, propanedinitrile has been shown to have neurotoxic effects, leading to the disruption of neuronal function and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
Propanedinitrile has several advantages for use in lab experiments, including its high reactivity, low toxicity, and ease of synthesis. However, it also has several limitations, including its volatility, instability, and potential for side reactions. Careful handling and storage are required to avoid exposure to propanedinitrile, which can cause skin and respiratory irritation.
Zukünftige Richtungen
There are several future directions for research on propanedinitrile, including the development of new synthetic methods, the identification of novel biological targets, and the exploration of its potential applications in nanotechnology and materials science. One promising area of research is the use of propanedinitrile as a building block for the synthesis of functionalized polymers and materials, which could have applications in drug delivery, catalysis, and electronics. Another area of research is the investigation of the role of propanedinitrile in cellular signaling and gene regulation, which could lead to the development of new therapeutic strategies for cancer and other diseases.
Synthesemethoden
Propanedinitrile can be synthesized through a variety of methods, including the ammoxidation of propylene, the dehydration of acrylamide, and the oxidation of propane. The most common method for the industrial production of propanedinitrile is the ammoxidation of propylene, which involves the reaction of propylene, ammonia, and oxygen over a catalyst.
Wissenschaftliche Forschungsanwendungen
Propanedinitrile has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. In addition, propanedinitrile has been used as a building block for the synthesis of various pharmacologically active compounds, such as Propanedinitrile, (2-methylpropylidene)-e-based drugs and inhibitors of protein kinases.
Eigenschaften
CAS-Nummer |
13134-03-7 |
|---|---|
Produktname |
Propanedinitrile, (2-methylpropylidene)- |
Molekularformel |
C7H8N2 |
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
2-(2-methylpropylidene)propanedinitrile |
InChI |
InChI=1S/C7H8N2/c1-6(2)3-7(4-8)5-9/h3,6H,1-2H3 |
InChI-Schlüssel |
QJVQEWMEWWZHHF-UHFFFAOYSA-N |
SMILES |
CC(C)C=C(C#N)C#N |
Kanonische SMILES |
CC(C)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



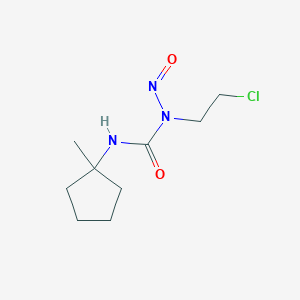
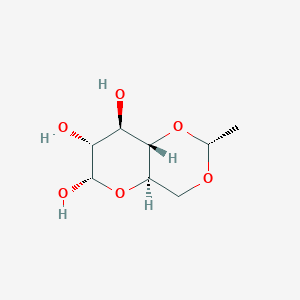
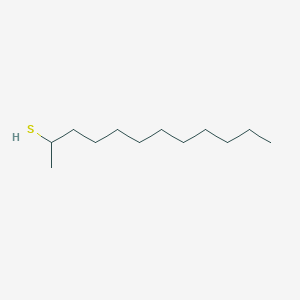
![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)
